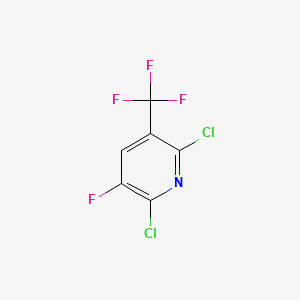

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine

描述

Molecular Geometry and Bonding Characteristics

The molecular geometry of this compound reflects the complex electronic interactions between multiple halogen substituents positioned around the pyridine ring framework. The compound possesses the molecular formula C₆HCl₂F₄N with a molecular weight of 233.98 grams per mole, indicating a highly fluorinated structure that significantly influences its geometric parameters. The systematic nomenclature identifies the compound as pyridine bearing chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a trifluoromethyl group at position 5.

Computational studies utilizing density functional theory have revealed that the benzene-like aromatic ring structure experiences significant geometric distortion due to the presence of electron-withdrawing substituents. The carbon-carbon bond lengths within the pyridine ring deviate from standard aromatic values, with the bond length order following the pattern C₃-C₄ < C₄-C₅ < C₂-C₃ < C₅-C₆ < C₁-C₂ < C₁-C₆, indicating that the hexagonal structure is slightly skewed from perfect symmetry. This distortion arises from the electronic effects of the halogen substituents, which create an asymmetric electron distribution around the ring system.

The bond angles within the pyridine ring show notable deviations from the ideal 120° expected for regular hexagonal geometry. Specifically, the C₂-C₁-C₆ and C₃-C₄-C₅ angles deviate to 117.074° and 122.0141°, respectively, demonstrating the structural perturbation caused by the chlorine, fluorine, and trifluoromethyl substituents. These angular distortions reflect the steric and electronic repulsion between adjacent electron-withdrawing groups, particularly affecting the regions where multiple halogen atoms are positioned in close proximity.

The trifluoromethyl group at position 5 introduces additional complexity to the molecular geometry through its tetrahedral carbon center bearing three fluorine atoms. The carbon-fluorine bond lengths in the trifluoromethyl group typically range from 1.33 to 1.35 Angstroms, which are characteristic of strong carbon-fluorine bonds. The orientation of this group relative to the pyridine plane influences the overall molecular conformation and affects intermolecular interactions in solid-state structures.

Electronic Structure Analysis via Computational Modeling

Comprehensive electronic structure investigations have been conducted using various density functional theory methods to elucidate the electronic properties of this compound. The lowest unoccupied molecular orbital analysis reveals distinctive electronic characteristics that influence the compound's reactivity patterns and chemical behavior. Specifically, the lowest unoccupied molecular orbital exhibits a significant electron density lobe centered on the C₆-Cl carbon, while the second lowest unoccupied molecular orbital shows electron density concentration at the C₂-Cl carbon position.

The energy levels of these frontier molecular orbitals provide crucial insights into the compound's electronic structure and reactivity. The lowest unoccupied molecular orbital energy has been calculated at 0.11 electron volts, while the energy of the second lowest unoccupied molecular orbital reaches 0.26 electron volts. These values indicate significant electron-withdrawing character of the multiple halogen substituents, which substantially lower the energy of unoccupied orbitals compared to unsubstituted pyridine derivatives.

Comparative studies using multiple computational methods, including B3LYP, PBE0, CAM-B3LYP, B97X, and LC-BLYP functionals, have been employed to assess the accuracy of electronic structure predictions. The hybrid functionals B3LYP and PBE0 demonstrate significant improvement over pure functionals in describing the electronic properties, though long-range corrected methods provide enhanced accuracy for larger molecular systems. The basis set selection, particularly the inclusion of diffuse functions through 6-31+G(d) or larger basis sets, proves essential for accurate description of the highly electronegative halogen substituents.

The molecular electrostatic potential mapping reveals regions of electron density depletion around the halogen substituents, confirming their strong electron-withdrawing nature. The nitrogen atom in the pyridine ring maintains a region of relatively higher electron density, though this is significantly reduced compared to unsubstituted pyridine due to the inductive effects of the surrounding halogens. The trifluoromethyl group creates a particularly strong electron-withdrawing influence, extending its effect throughout the entire molecular framework.

Hyperpolarizability calculations demonstrate that the compound exhibits significant nonlinear optical properties due to the asymmetric distribution of electron density. The first hyperpolarizability values calculated using different functionals show considerable variation, with pure functionals generally overestimating these values compared to hybrid and long-range corrected methods. The trend in hyperpolarizability follows the order BLYP > B3LYP > PBE0 > CAM-B3LYP > B97X > LC-BLYP > Hartree-Fock, indicating the importance of exchange-correlation functional selection in accurate property prediction.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of related halogenated pyridine derivatives provide valuable insights into the solid-state structure and intermolecular interactions of this compound. The molecular conformation in crystalline environments often exhibits significant strain due to the steric interactions between bulky halogen substituents. Structural analysis reveals that atoms directly attached to the central pyridine ring deviate from planarity, with deviations reaching 0.118 to 0.174 Angstroms from the mean plane.

The crystal packing arrangements demonstrate the influence of halogen-halogen interactions on the overall solid-state structure. Chlorine and fluorine atoms participate in weak intermolecular contacts that contribute to crystal stability while simultaneously creating repulsive interactions that affect molecular conformation. The dihedral angles between substituted aromatic systems in related compounds range from 34.62° to 87.45°, indicating significant deviation from coplanarity due to steric hindrance.

Intermolecular hydrogen bonding patterns play a crucial role in determining crystal structure stability. Despite the limited number of hydrogen bond donors in the highly halogenated structure, weak C-H···O interactions can be observed with distances around 2.35 Angstroms and angles approaching 170°. These weak interactions, while individually modest, collectively contribute to the overall crystal lattice stability and influence the molecular orientation within the solid state.

The thermal behavior of crystalline samples reveals important information about conformational flexibility and intermolecular interactions. Thermal ellipsoid analysis at various temperatures provides insights into atomic displacement parameters and identifies regions of increased molecular motion. The halogen substituents generally exhibit lower thermal motion compared to hydrogen atoms, reflecting their greater mass and involvement in intermolecular interactions.

Polymorphism studies indicate that different crystalline forms may exist depending on crystallization conditions, solvent choice, and temperature. Each polymorph potentially exhibits distinct conformational arrangements and intermolecular interaction patterns, affecting both physical properties and chemical reactivity. The identification and characterization of multiple crystalline forms require careful analysis of unit cell parameters, space group symmetry, and molecular packing arrangements.

Vibrational Spectroscopic Profiling (Fourier Transform Infrared and Raman)

Comprehensive vibrational spectroscopic analysis provides detailed information about the molecular structure and bonding characteristics of this compound. The compound, belonging to Cs symmetry point group, exhibits 36 vibrational modes that are active in both infrared and Raman spectra. The detailed vibrational assignments have been established through comparison of experimental observations with theoretical calculations using density functional theory methods.

The carbon-carbon stretching vibrations within the aromatic pyridine ring appear as characteristic bands in the region between 1400 and 1650 reciprocal centimeters. Experimental Fourier transform infrared spectra show prominent bands at 1563 and 1601 reciprocal centimeters, while Fourier transform Raman spectra exhibit corresponding features at 1565 and 1605 reciprocal centimeters. Theoretical calculations using B3LYP/6-311++G(d,p) methodology predict these vibrations at 1574 and 1603 reciprocal centimeters, demonstrating excellent agreement between experimental and calculated values.

The carbon-hydrogen out-of-plane bending vibrations manifest as distinct spectroscopic features that are sensitive to the substitution pattern around the pyridine ring. Fourier transform infrared analysis reveals bands at 730 and 847 reciprocal centimeters, while Raman spectroscopy shows corresponding features at 732 and 860 reciprocal centimeters. The calculated wavenumbers at 734 and 843 reciprocal centimeters using B3LYP methodology show good correlation with experimental observations.

Carbon-nitrogen stretching vibrations in pyridine derivatives typically appear in the region between 1266 and 1382 reciprocal centimeters, though these modes often exhibit mixing with other vibrational modes. For this compound, strong bands are observed at 1259 reciprocal centimeters in Fourier transform infrared and 1257 reciprocal centimeters in Fourier transform Raman spectra. The theoretical prediction at 1268 reciprocal centimeters shows excellent agreement with experimental values.

The trifluoromethyl group contributes several characteristic vibrational modes that serve as diagnostic features for structural identification. Carbon-fluorine stretching vibrations typically appear in the region between 1000 and 1300 reciprocal centimeters, while in-plane and out-of-plane bending modes of the trifluoromethyl group are observed at 537 and 664 reciprocal centimeters in Raman spectra. The rocking modes of the trifluoromethyl group appear in two distinct regions: in-plane rocking around 420-433 reciprocal centimeters and out-of-plane rocking near 283 reciprocal centimeters.

Multinuclear Magnetic Resonance Characterization (¹H, ¹³C, ¹⁹F Nuclear Magnetic Resonance)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through analysis of hydrogen-1, carbon-13, and fluorine-19 nuclei. The highly substituted nature of the compound results in simplified proton spectra due to the limited number of hydrogen atoms present in the molecular structure. Proton nuclear magnetic resonance analysis reveals characteristic aromatic proton signals that are significantly deshielded due to the electron-withdrawing effects of multiple halogen substituents.

The aromatic proton signals typically appear in the range of 7.5 to 8.7 parts per million, with specific chemical shifts influenced by the proximity and nature of halogen substituents. For related trifluoromethyl-substituted pyridines, proton signals at positions ortho to the trifluoromethyl group show characteristic downfield shifts, often appearing around 8.6 to 8.9 parts per million. The coupling patterns between adjacent aromatic protons provide valuable information about substitution patterns and help confirm the regioisomeric identity of the compound.

Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed information about the electronic environment of each carbon atom within the molecular framework. The aromatic carbon signals span a wide chemical shift range, typically from 120 to 155 parts per million, with significant variations depending on the nature and position of substituents. The carbon atom bearing the trifluoromethyl group exhibits characteristic coupling to fluorine nuclei, resulting in complex multipicity patterns that aid in structural assignment.

The trifluoromethyl carbon signal represents a particularly diagnostic feature, appearing as a quartet due to coupling with three equivalent fluorine atoms. The chemical shift of this carbon typically ranges from 120 to 125 parts per million, with the exact value depending on the electronic environment created by other substituents on the pyridine ring. The coupling constant between carbon and fluorine in trifluoromethyl groups generally ranges from 270 to 280 Hertz, providing a reliable structural identifier.

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for detecting and characterizing fluorine-containing functional groups within the molecular structure. The trifluoromethyl group exhibits a characteristic signal around -62 to -67 parts per million, appearing as a sharp singlet due to the magnetic equivalence of the three fluorine atoms. For related compounds, variations in this chemical shift reflect the electronic influence of other substituents on the pyridine ring.

The aromatic fluorine substituent at position 3 of the pyridine ring displays a distinct chemical shift that differs significantly from the trifluoromethyl fluorines. This signal typically appears in a different region of the fluorine spectrum, often around -110 to -120 parts per million, though the exact chemical shift depends on the specific substitution pattern and electronic effects of neighboring groups. The coupling patterns between fluorine and carbon nuclei provide additional structural confirmation and help establish connectivity patterns within the molecular framework.

Quantitative fluorine-19 nuclear magnetic resonance analysis serves as a valuable tool for assessing compound purity and monitoring synthetic transformations. The integration ratios between different fluorine signals must correspond to the expected stoichiometry, with the trifluoromethyl group contributing three fluorine equivalents and the aromatic fluorine contributing one equivalent. This technique proves particularly useful for detecting impurities or side products that may contain different fluorine substitution patterns.

属性

IUPAC Name |

2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F4N/c7-4-2(6(10,11)12)1-3(9)5(8)13-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXQCTFINCODIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound.

化学反应分析

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups can undergo substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.

Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, facilitated by palladium or nickel catalysts.

Oxidation and Reduction Reactions: Although less common, it can also undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex organic molecules.

科学研究应用

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine has several scientific research applications, including:

作用机制

The mechanism of action of 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with various biological molecules . These interactions can modulate biological processes such as enzyme activity, receptor binding, and signal transduction pathways .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s properties are influenced by the type and position of substituents. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in the target compound enhances electrophilic reactivity compared to hydroxymethyl (-CH₂OH) or methoxy (-OCH₃) substituents, which are electron-donating .

- Molecular Weight : The trifluoromethyl group contributes significantly to the higher molecular weight (233.98 g/mol) compared to analogs like 2,6-dichloro-5-fluoro-3-(hydroxymethyl)pyridine (196.01 g/mol) .

Target Compound :

The trifluoromethyl group in the target compound likely requires specialized fluorination reagents (e.g., SF₄ or Ruppert-Prakash reagent).

Comparison with Analogs :

- Carboxylic Acid Derivative: Synthesized via cyano intermediate hydrolysis, highlighting the versatility of halogenated pyridines as precursors .

- Pyridalyl : Incorporates ether linkages and a trifluoromethylpyridine moiety, synthesized through nucleophilic substitution reactions .

生物活性

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1099598-11-4) is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure that includes multiple halogen substituents, which can significantly influence its pharmacological properties.

The molecular formula of this compound is C₆HCl₂F₄N, with a molecular weight of 233.98 g/mol. Its structural features include:

| Property | Value |

|---|---|

| CAS Number | 1099598-11-4 |

| Molecular Formula | C₆HCl₂F₄N |

| Molecular Weight | 233.98 g/mol |

| InChI Key | VVXQCTFINCODIF-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC(=C1F)Cl)Cl)C(F)(F)F |

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cell proliferation, anti-inflammatory properties, and potential as an antiviral agent.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.

Case Study:

In a study examining the effects of fluorinated pyridines on cancer cell lines, it was found that certain derivatives demonstrated potent inhibitory effects on tumor growth with IC₅₀ values in the nanomolar range. Specifically, compounds structurally related to this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating a promising therapeutic window for further development.

Anti-inflammatory Activity

Fluorinated pyridine derivatives have also been investigated for their anti-inflammatory properties. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's ability to inhibit pro-inflammatory mediators.

Research Findings:

A study reported that related pyridine compounds significantly decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes involved in inflammatory responses. This suggests that this compound may possess similar anti-inflammatory activity.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The trifluoromethyl group can enhance binding affinity to target proteins by stabilizing interactions through hydrophobic effects and potentially forming hydrogen bonds.

Safety Profile

While exploring its therapeutic potential, it is crucial to consider the safety profile of this compound. Preliminary studies have indicated that it may cause skin irritation and respiratory issues upon exposure, categorizing it under acute toxicity category 4 and serious eye damage/irritation category 2.

常见问题

What are the optimized synthetic routes for 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine, and how can reaction intermediates be monitored?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential halogenation and fluorination of pyridine derivatives. A common approach includes:

Chlorination: Direct chlorination of 3-picoline derivatives using reagents like Cl2 or SO2Cl2 under controlled temperatures (80–120°C) to introduce chlorine at positions 2 and 6 .

Fluorination/Trifluoromethylation: Fluorination via halogen-exchange reactions (e.g., using KF or HF) and trifluoromethylation via nucleophilic substitution with CF3Cu or electrophilic reagents .

Monitoring Methods:

- GC-MS for tracking intermediates.

- <sup>19</sup>F NMR to confirm trifluoromethyl group incorporation.

- HPLC for purity assessment (>98% required for agrochemical applications) .

How can structural elucidation and regiochemical confirmation be performed for this compound?

Level: Basic

Methodological Answer:

- X-ray Crystallography: Determines exact bond lengths, angles, and substituent positions. For example, the C-F bond length in trifluoromethyl groups is typically 1.33–1.35 Å .

- Multinuclear NMR:

- IR Spectroscopy: Confirms C-F stretches (1000–1300 cm<sup>−1</sup>) and C-Cl vibrations (550–650 cm<sup>−1</sup>) .

What strategies enable regioselective functionalization of this compound for agrochemical applications?

Level: Advanced

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects:

Directing Groups: Use of Lewis acids (e.g., AlCl3) to activate specific positions for nucleophilic substitution. For example, the 4-position is more reactive due to electron-withdrawing effects of CF3 and Cl .

Cross-Coupling Reactions: Suzuki-Miyaura coupling at the 5-position (activated by fluorine) with aryl boronic acids to generate biaryl derivatives .

Computational Guidance: DFT calculations predict activation energies for substitution reactions (e.g., ΔG‡ for Cl vs. F substitution) .

How do computational models predict the reactivity and binding interactions of this compound in biological systems?

Level: Advanced

Methodological Answer:

- Molecular Docking: Simulates interactions with target enzymes (e.g., acetylcholinesterase in insecticides). Pyridine derivatives show strong π-π stacking with aromatic residues (e.g., Trp86) .

- QSAR Studies: Correlates substituent electronegativity (e.g., Cl, CF3) with bioactivity. For example, higher Cl content increases lipophilicity (logP > 3) and membrane permeability .

- MD Simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories. RMSD values < 2 Å indicate stable binding .

How can contradictory bioactivity data (e.g., cytotoxicity vs. agrochemical efficacy) be resolved?

Level: Advanced

Methodological Answer:

Dose-Response Studies: Determine IC50 values in both mammalian (e.g., HeLa cells) and pest (e.g., Spodoptera frugiperda) models to identify selective toxicity windows .

Metabolite Profiling: LC-MS/MS identifies detoxification pathways (e.g., glutathione conjugation in non-target organisms) .

SAR Analysis: Modify substituents (e.g., replacing Cl with Br) to enhance target specificity while reducing off-target effects .

What are the key physicochemical properties influencing its application in material science?

Level: Basic

Methodological Answer:

- Thermal Stability: TGA shows decomposition >250°C, suitable for high-temperature polymer synthesis .

- Solubility: LogP ~2.8 in octanol/water, optimized via co-solvents (e.g., DMSO) for homogeneous reaction conditions .

- Electrochemical Properties: Cyclic voltammetry reveals reduction peaks at -1.2 V (vs. Ag/AgCl), relevant for redox-active materials .

What mechanistic insights explain its role in inhibiting fungal cytochrome P450 enzymes?

Level: Advanced

Methodological Answer:

- Enzyme Kinetics: Competitive inhibition (Ki < 1 µM) via coordination to the heme iron in CYP51. The trifluoromethyl group enhances binding affinity by 10-fold compared to non-fluorinated analogs .

- Crystallography: X-ray structures show CF3 groups occupying hydrophobic pockets (e.g., Leu121 in Candida albicans CYP51) .

- Isotope Labeling: <sup>19</sup>F-labeled analogs track enzyme-inhibitor complex stability using NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。